

A Technical Guide to the ^{13}C NMR Spectroscopy of Diethyl Methylmalonate

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Compound of Interest

Compound Name: Diethyl methylmalonate

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This guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) data for **diethyl methylmalonate**, tailored for researchers, scientists, and professionals in drug development. It includes tabulated spectral data, detailed experimental protocols, and a workflow diagram for spectral analysis.

Introduction to Diethyl Methylmalonate and ^{13}C NMR Spectroscopy

Diethyl methylmalonate is a diester of methylmalonic acid and is a common reagent in organic synthesis. ^{13}C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By analyzing the chemical shifts of the carbon atoms, researchers can elucidate the structure and purity of compounds like **diethyl methylmalonate**. The chemical shift of a carbon nucleus is influenced by its electronic environment, providing unique signals for carbons in different functional groups.

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum of **diethyl methylmalonate** shows distinct signals for each unique carbon atom in the molecule. The chemical shifts are typically reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (TMS).

Below is a summary of the ^{13}C NMR chemical shifts for **diethyl methylmalonate**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^{13}C NMR Chemical Shift Data for **Diethyl Methylmalonate**

Carbon Atom	Structure	Chemical Shift (ppm)
C=O	Carbonyl Carbon	~169.5
-O-CH ₂ -	Methylene Carbon (Ester)	~61.5
-CH-	Methine Carbon	~46.5
-CH ₃	Methyl Carbon (on malonate)	~14.5
-CH ₃	Methyl Carbon (Ester)	~14.0

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a ^{13}C NMR spectrum of **diethyl methylmalonate**.

3.1. Sample Preparation

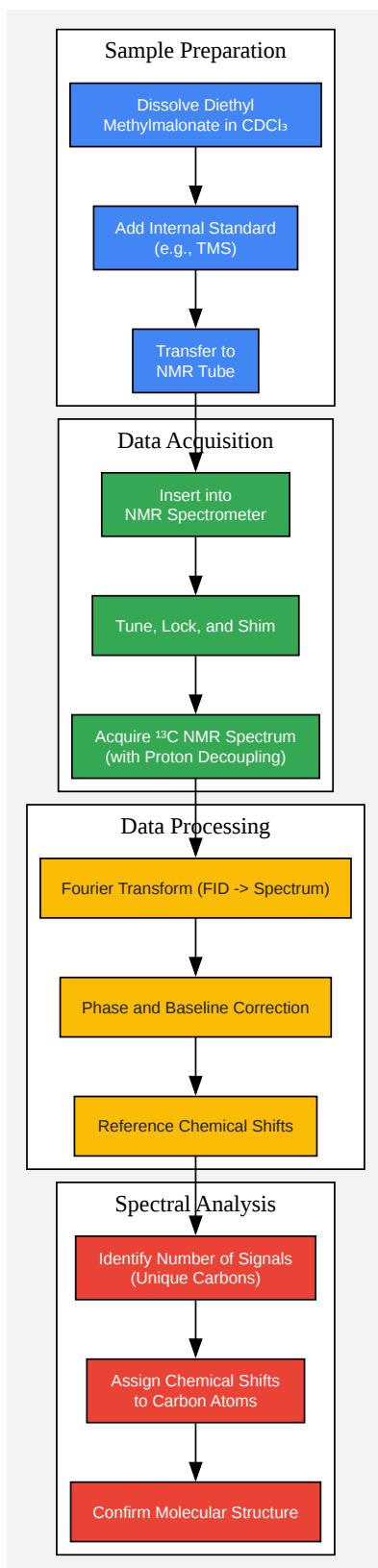
- **Dissolution:** Accurately weigh approximately 10-20 mg of **diethyl methylmalonate**.
- **Solvent:** Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). The choice of solvent is critical as it should dissolve the sample and have a known signal that can be used for locking the magnetic field and as a chemical shift reference (for CDCl_3 , the residual CHCl_3 peak appears at 7.26 ppm in ^1H NMR and the carbon signal at 77.16 ppm in ^{13}C NMR).
- **Standard:** An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration (0 ppm).
- **Transfer:** Transfer the solution to a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

- Instrumentation: A standard NMR spectrometer (e.g., 90 MHz or higher) is used for data acquisition.^[1]
- Tuning and Shimming: The spectrometer probe is tuned to the ^{13}C frequency, and the magnetic field is shimmed to ensure homogeneity and optimal signal resolution.
- Acquisition Parameters:
 - Experiment Type: A standard one-dimensional ^{13}C NMR experiment with proton decoupling is typically performed. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.
 - Pulse Sequence: A standard single-pulse sequence is generally sufficient.
 - Relaxation Delay (D1): For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T_1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei. For routine qualitative analysis, a shorter delay can be used to reduce acquisition time.
 - Number of Scans: Due to the low natural abundance of the ^{13}C isotope, multiple scans are accumulated to improve the signal-to-noise ratio. The number of scans can range from hundreds to thousands depending on the sample concentration.
- Data Processing:
 - Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
 - Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
 - Referencing: The chemical shift axis is referenced to the solvent peak or the internal standard (TMS).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for acquiring and interpreting the ^{13}C NMR spectrum of **diethyl methylmalonate**.



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Workflow for ^{13}C NMR Analysis

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References

- 1. Diethyl methylmalonate(609-08-5) ^{13}C NMR spectrum [chemicalbook.com]
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